molecular formula C22H23N5O2 B5056746 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5056746
M. Wt: 389.4 g/mol
InChI Key: UFXIMLFVFGDIHD-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This interaction leads to the disruption of cell cycle progression, particularly at the G1/S transition phase.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, including the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Additionally, the compound has been shown to induce DNA damage and activate the p53 pathway, further promoting apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and increased apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative demethylation and hydroxylation, resulting in the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate and excreted via the urine.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Its distribution is influenced by factors such as tissue perfusion and cellular uptake efficiency.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus of target cells . It interacts with nuclear proteins and DNA, leading to the modulation of gene expression and induction of apoptosis. Post-translational modifications, such as phosphorylation, may also influence its subcellular localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde, with pyrazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer research .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-14-11-20(24-13-17-7-5-6-10-23-17)27-22(25-14)15(2)21(26-27)16-8-9-18(28-3)19(12-16)29-4/h5-12,24H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXIMLFVFGDIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.